Octyl sulfoxide

Description

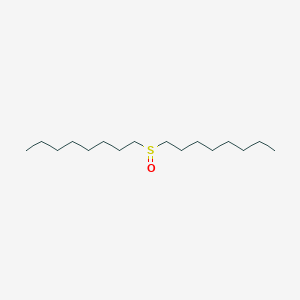

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-octylsulfinyloctane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H34OS/c1-3-5-7-9-11-13-15-18(17)16-14-12-10-8-6-4-2/h3-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWCFQNQVNVMFGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCS(=O)CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H34OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30173615 | |

| Record name | 1,1'-Sulphinylbisoctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30173615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1986-89-6 | |

| Record name | 1-(Octylsulfinyl)octane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1986-89-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octyl sulfoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001986896 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octyl sulfoxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65460 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1'-Sulphinylbisoctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30173615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1'-sulphinylbisoctane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.238 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OCTYL SULFOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BL3KXH5FFW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for Octyl Sulfoxide and Its Derivatives

Stereoselective Oxidation of Octyl Sulfides

Stereoselective oxidation of octyl sulfides aims to selectively form one enantiomer of octyl sulfoxide (B87167) from the prochiral octyl sulfide (B99878). This typically involves a chiral catalyst and an oxidant.

Metal-Catalyzed Asymmetric Sulfide Oxidation

Metal complexes play a crucial role in promoting asymmetric sulfoxidation. ucc.ietandfonline.comresearchgate.netresearchgate.net Various transition metals have been investigated for their catalytic activity in this transformation. ucc.ietandfonline.comresearchgate.netresearchgate.net

Titanium-Based Catalytic Systems for Enantioenriched Octyl Sulfoxides

Titanium-based catalysts have been among the most widely used systems for the asymmetric oxidation of sulfides since the pioneering work by Kagan and Modena in the 1980s. ucc.ietandfonline.comresearchgate.netresearchgate.net These systems often utilize titanium(IV) isopropoxide in combination with chiral ligands, such as diethyl tartrate (DET) or BINOL, and an oxidant like tert-butyl hydroperoxide (TBHP) or cumene (B47948) hydroperoxide (CHP). ucc.ieresearchgate.netcdnsciencepub.comthieme-connect.deresearchgate.nettaltech.ee

Early studies using the Kagan protocol (Ti(i-PrO)₄/(+)-(R,R)-DET/H₂O/TBHP) for the asymmetric oxidation of alkyl methyl sulfides, including n-octyl methyl sulfide, showed moderate enantioselectivities. For n-octyl methyl sulfide, an enantiomeric excess (ee) of 71% was reported under these conditions. cdnsciencepub.com

The presence of water is often essential for the effectiveness and catalytic activity of titanium complexes in enantioselective oxidation. thieme-connect.de Modifications to the titanium-tartrate system and the use of different chiral diols and ligands have been explored to improve enantioselectivity for various sulfide substrates. ucc.ieresearchgate.netrsc.org

Vanadium-Based Catalytic Systems in Octyl Sulfoxide Synthesis

Vanadium complexes, particularly those with chiral Schiff base or salan ligands, have also proven effective for the asymmetric oxidation of sulfides, often using hydrogen peroxide as the oxidant. tandfonline.comucc.ieresearchgate.netorganic-chemistry.orgnih.govacs.org These systems can offer high activity and good enantioselectivities. researchgate.netorganic-chemistry.orgnih.gov

Research has shown that vanadium-catalyzed asymmetric sulfoxidation can achieve high enantioselectivity for alkyl aryl sulfides. organic-chemistry.org While specific detailed research findings on the vanadium-catalyzed asymmetric oxidation of dioctyl sulfide or methyl octyl sulfide were not extensively detailed in the search results, the general applicability of these systems to alkyl sulfides suggests their potential for octyl sulfide derivatives. researchgate.netorganic-chemistry.orgacs.org Some vanadium-salan systems have demonstrated superior reactivity and enantioselectivity compared to salen analogues. nih.gov

Iron- and Manganese-Catalyzed Routes to Octyl Sulfoxides

Iron and manganese complexes have emerged as catalysts for asymmetric sulfoxidation in recent years. ucc.ietandfonline.comresearchgate.netresearchgate.net Porphyrin-inspired manganese complexes, for instance, have shown high enantioselectivities and broad substrate scope in the presence of hydrogen peroxide. organic-chemistry.orgnih.gov This methodology allows for rapid oxidation of various sulfides with excellent enantiomeric excesses. organic-chemistry.orgnih.gov

While direct examples for octyl sulfides were not prominently featured, the reported broad substrate scope of these manganese catalysts suggests their potential applicability to octyl sulfide substrates. organic-chemistry.org Iron complexes have also been explored for asymmetric sulfide oxidation. tandfonline.comresearchgate.netresearchgate.net

Copper- and Niobium-Catalyzed Methodologies

Copper complexes have been investigated for asymmetric sulfide oxidation, often utilizing aqueous hydrogen peroxide as the oxidant. ucc.ieacs.orgtandfonline.comucc.ieucc.ie Studies have explored the relationship between the steric effects of sulfide substituents and the enantioselectivity achieved with copper catalysts. ucc.ieucc.ie While some copper systems have shown excellent enantiocontrol for certain aryl benzyl (B1604629) sulfides, the enantiocontrol can be dependent on the steric features of the substituent attached to the sulfur. ucc.ie

Niobium complexes have also been reported to catalyze sulfide oxidations with chemo- and stereoselectivity, resulting in sulfoxides with high enantioselectivities in some cases. acs.org

Rhodium-Catalyzed Stereoselective Oxidation of Octyl Sulfides

Rhodium catalysis is known for various transformations involving sulfur compounds, including reactions involving S-S bond cleavage and the synthesis of organosulfur compounds. mdpi.comnih.gov While rhodium complexes are widely used in asymmetric catalysis, including asymmetric hydroformylation and ring-opening reactions with sulfur nucleophiles, specific examples detailing the direct rhodium-catalyzed asymmetric oxidation of octyl sulfides to octyl sulfoxides were not a primary focus in the search results. mdpi.comnih.govtesisenred.netresearchgate.netnih.gov Rhodium(II) carboxylates have been used in asymmetric atom transfer reactions involving sulfur. nih.gov

Table 1: Selected Metal-Catalyzed Asymmetric Sulfide Oxidations (Illustrative Examples from Literature)

| Metal System | Ligand(s) | Oxidant | Substrate (Example) | Yield (%) | ee (%) | Reference |

| Titanium | (R,R)-Diethyl Tartrate (DET) | tert-Butyl Hydroperoxide (TBHP) | n-Octyl methyl sulfide | N/A | 71 | cdnsciencepub.com |

| Titanium | Salen derivative | Urea Hydrogen Peroxide Adduct (UHP) | Methyl p-chlorophenyl sulfide | 88 | 99 | ucc.ie |

| Vanadium | Chiral Schiff Base | Hydrogen Peroxide (H₂O₂) | Alkyl aryl sulfide | Up to 95 | Up to 68 | researchgate.net |

| Vanadium | 3,5-Diiodo Schiff Base | Hydrogen Peroxide (H₂O₂) | Alkyl aryl sulfide | High | High | organic-chemistry.org |

| Manganese | Porphyrin-inspired chiral ligand | Hydrogen Peroxide (H₂O₂) | Various sulfides | High | Up to >99 | organic-chemistry.orgnih.gov |

| Copper | Chiral Schiff Base | Aqueous Hydrogen Peroxide (H₂O₂) | Aryl alkyl sulfides | Up to 92 | Up to 84 | ucc.ie |

Tungsten-Catalyzed Oxidations to Octyl Sulfoxides

Tungsten-based catalysts have been explored for the oxidation of sulfides to sulfoxides using hydrogen peroxide as the oxidant. Various tungsten compounds, including phosphotungstic acid, sodium tungstate (B81510), and catalysts derived from tungsten metal or its compounds, can facilitate this transformation google.comgoogle.com.

Research has investigated heterogeneous catalyst systems where tungstate ions are incorporated into support materials. One such system utilized tungstate ions embedded within the hydrophobic mesochannels of SBA-15. This catalyst demonstrated selectivity in sulfide oxidation with 30% H₂O₂ acs.orgresearchgate.net. The selectivity was found to be dependent on the hydrophobicity of the sulfide substrate and the solvent system. For less hydrophobic sulfides in water, high yields and excellent selectivity towards the sulfoxide were observed. However, with more hydrophobic sulfides, the selectivity shifted towards the formation of sulfones, particularly in water. In a mixed solvent system like CH₃CN/H₂O (1:1), high yields and selectivity for sulfoxides were generally maintained for various sulfides acs.orgresearchgate.net. This suggests that for the synthesis of this compound from the relatively hydrophobic octyl sulfide using such a catalyst, a mixed aqueous-organic solvent system might be beneficial for achieving high sulfoxide selectivity. Bulk tungsten oxides have also shown catalytic activity for the selective oxidation of sulfides to sulfoxides using H₂O₂ researchgate.net.

Non-Metallic and Organocatalytic Asymmetric Oxidation Strategies for Octyl Sulfoxides

Asymmetric oxidation of prochiral sulfides to access enantiomerically enriched sulfoxides is a significant area of research. Alongside metal-catalyzed methods, non-metallic and organocatalytic approaches have gained prominence ucc.ieresearchgate.net.

Non-metal based oxidizing systems, such as chiral oxaziridines, hydroperoxides, and peracids, can induce asymmetry during the oxidation of sulfides ucc.ielibretexts.org.

Organocatalysis, utilizing small organic molecules as catalysts, offers an alternative to metal-based systems. Chiral phosphoric acids derived from BINOL have been explored as organocatalysts for the asymmetric oxidation of various sulfides, including aryl alkyl sulfides researchgate.netresearchgate.net.

Cyclodextrins and their conjugates have also been investigated as organocatalysts for enantioselective sulfoxidations. Studies involving cyclodextrin (B1172386) conjugates have shown their efficacy in the oxidation of n-alkyl methyl sulfides, a class that includes octyl methyl sulfide. Specifically, α-cyclodextrin conjugates have demonstrated good conversions (up to 98%) and enantioselectivities (up to 77% ee) in the oxidation of n-alkyl methyl sulfides researchgate.net. β-Cyclodextrin conjugates were found to be more effective for sulfides with bulkier substituents researchgate.net. This highlights the potential of cyclodextrin-based organocatalysts for the asymmetric synthesis of this compound.

Biocatalytic Approaches for Enantiomerically Pure Octyl Sulfoxides

Biocatalysis offers environmentally benign and highly selective routes to enantiopure sulfoxides through enzymatic transformations almacgroup.comfrontiersin.orgfrontiersin.orgnih.govacs.org. Two primary biocatalytic strategies are employed: enzyme-mediated asymmetric oxidation of sulfides and kinetic resolution of racemic sulfoxides.

Enzymes such as oxygenases and peroxidases can catalyze the asymmetric oxidation of prochiral sulfides to chiral sulfoxides acs.org. Oxygenases, including monooxygenases and dioxygenases, incorporate oxygen atoms from molecular oxygen into their substrates creative-diagnostics.com. Peroxidases utilize hydrogen peroxide or organic peroxides as oxidants to catalyze oxidation reactions taylorandfrancis.comnih.gov.

Specific enzymes like cyclohexanone (B45756) monooxygenase, a bacterial flavoenzyme, have been shown to catalyze the oxidation of prochiral thioethers with high enantioselectivity libretexts.org. Chloroperoxidase, a versatile peroxidase, can function as a monooxygenase in sulfoxidations using molecular oxygen and an external reductant, leading to improved enantioselectivity and enzyme stability nih.gov. While these enzymes are known to catalyze sulfide oxidations enantioselectively, specific detailed studies on the direct application of these enzymes for the asymmetric oxidation of octyl sulfide were not prominently detailed in the provided search results. However, the general applicability to prochiral sulfides suggests their potential for octyl sulfide oxidation.

Kinetic resolution provides an alternative biocatalytic strategy to obtain enantiopure sulfoxides starting from a racemic mixture. This approach typically involves the selective reduction of one sulfoxide enantiomer back to the corresponding sulfide by reductive enzymes almacgroup.comfrontiersin.orgfrontiersin.orgnih.govresearchgate.net.

The main classes of reductive enzymes employed for this purpose are methionine sulfoxide reductases (Msr) and dimethyl sulfoxide (DMSO) reductases almacgroup.com. Msr enzymes are naturally involved in repairing oxidized proteins containing methionine sulfoxide residues almacgroup.com. MsrA enzymes are generally selective for the (S)-sulfoxide, reducing it to the sulfide and leaving the (R)-sulfoxide enriched almacgroup.comfrontiersin.orgfrontiersin.orgresearchgate.net. Conversely, MsrB enzymes typically reduce the (R)-sulfoxide, enriching the (S)-enantiomer, although they can be less active and more substrate-specific than MsrA almacgroup.com.

Studies have demonstrated the application of Msr enzymes for the kinetic resolution of various racemic sulfoxides, including alkyl aryl sulfoxides almacgroup.com. For instance, paMsrA has been successfully used for the asymmetric reductive resolution of chiral sulfoxides, achieving high enantioselectivity (E > 200) and tolerating relatively high substrate concentrations (up to 320 mM) frontiersin.orgfrontiersin.org. While direct examples with racemic this compound were not explicitly found, the reported success with alkyl aryl sulfoxides suggests the potential of this method for resolving racemic this compound.

Non-Oxidative Synthetic Pathways to this compound Analogues

While oxidation of sulfides is the most common route to sulfoxides, alternative non-oxidative methods involving the formation of the sulfur-carbon bond can also yield sulfinyl compounds, including analogues of this compound.

Nucleophilic Displacement Reactions Involving Sulfinyl Precursors

Nucleophilic displacement reactions at the sulfur atom of suitable sulfinyl precursors represent a significant non-oxidative approach for synthesizing sulfoxides. The Andersen method is a well-established example, involving the reaction of a Grignard reagent with an enantiomerically pure sulfinate ester, typically a menthyl sulfinate libretexts.orgresearchgate.net. This reaction proceeds with inversion of configuration at the sulfur center, providing access to enantiopure sulfoxides researchgate.net. While the Andersen method is powerful, the preparation and purification of the diastereomerically pure sulfinate esters can be a limitation researchgate.net.

Another approach involves the activation of sulfoxides containing a tert-butyl group, followed by reaction with various nucleophiles to form new sulfoxides researchgate.net.

Carbon-Sulfur Bond Formation via Organometallic Reagents and Sulfur Dioxide Surrogates (e.g., DABSO)

The formation of carbon-sulfur bonds is a fundamental step in the synthesis of sulfoxides. One approach involves the use of organometallic reagents in conjunction with sulfur dioxide surrogates like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct). DABSO is a bench-stable solid that serves as a convenient source of sulfur dioxide enamine.netnih.gov. The reaction typically involves the addition of an organometallic reagent, such as a Grignard or organolithium reagent, to DABSO. This reaction generates a metal sulfinate intermediate nih.govresearchgate.netorganic-chemistry.orgorganic-chemistry.orgnih.gov. These sulfinate intermediates can then be further transformed into various sulfonyl functional groups, including sulfinamides and potentially sulfoxides, although the provided information primarily details their conversion to sulfinamides and sulfonamides nih.govresearchgate.netorganic-chemistry.orgnih.govnih.gov.

While the general methodology involving alkyl organometallics and DABSO for the formation of sulfinates is established organic-chemistry.org, detailed procedures or specific examples demonstrating the direct synthesis of this compound (R-S(O)-R', where at least one of R or R' is octyl) using this precise carbon-sulfur bond forming strategy followed by the necessary oxidation steps were not explicitly detailed in the reviewed literature. The application of this method for the direct construction of the sulfoxide functionality with octyl chains requires specific reaction conditions and subsequent oxidation or a telescoped reaction sequence to achieve the desired sulfoxide.

Friedel-Crafts Type Arylation for Octyl Aryl Sulfoxide Synthesis

Friedel-Crafts type reactions are valuable for forming carbon-carbon bonds, particularly in the context of arylations. Analogously, Friedel-Crafts type methodologies have been explored for the synthesis of aryl sulfoxides, typically involving the reaction of arenes with sulfinic acids or sulfinate esters acs.orgnih.gov. This approach constructs the carbon-sulfur bond between an aryl group and a sulfur species.

For the synthesis of octyl aryl sulfoxides, such as octyl phenyl sulfoxide, a Friedel-Crafts type arylation would conceptually involve reacting an octyl-containing sulfur precursor with an aromatic compound under Lewis or Brønsted acid catalysis. While Friedel-Crafts alkylation can be used to synthesize alkylated arenes like n-octyl benzene (B151609) google.com, and aryl sulfides can be prepared via Friedel-Crafts reaction of benzene and sulfur google.com, the direct application of a Friedel-Crafts type sulfinylation or related reaction specifically for the formation of the S-C(aryl) bond in octyl phenyl sulfoxide from an octyl sulfur species and a phenyl source, followed by oxidation to the sulfoxide, was not extensively detailed in the provided search results. The synthesis of octyl(phenyl)sulfane (octyl phenyl sulfide) from octane (B31449) thiol and phenylzinc bromide has been reported acs.org, and subsequent oxidation of this sulfide would yield octyl phenyl sulfoxide, representing an indirect route that involves a C-S bond formation followed by oxidation, rather than a direct Friedel-Crafts type sulfoxide synthesis.

Targeted Synthesis of Specific this compound Derivatives

Beyond the advanced coupling methodologies, specific synthetic routes have been developed or are applicable for the preparation of particular this compound derivatives. Often, these methods involve the oxidation of the corresponding sulfides.

Preparation of Di-n-octyl Sulfoxide

Di-n-octyl sulfoxide is a symmetrical sulfoxide with two n-octyl chains attached to the sulfinyl group. Its synthesis is commonly achieved through the oxidation of the corresponding sulfide, di-n-octyl sulfide. Various oxidative methods can be employed for this transformation, including the use of reagents such as sodium bromate (B103136) organic-chemistry.orgorganic-chemistry.org or hydrogen peroxide catalyzed by metal oxides nih.govbeilstein-journals.org. The oxidation of sulfides to sulfoxides is a well-established reaction in organic chemistry, with numerous reagents and conditions available to achieve selective mono-oxidation while minimizing over-oxidation to the corresponding sulfone organic-chemistry.orgresearchgate.netjchemrev.comorganic-chemistry.orgmdpi.comjsynthchem.comresearchgate.netlookchem.com.

| Reactant | Oxidant | Catalyst (Example) | Product | PubChem CID |

| Di-n-octyl sulfide | Sodium bromate | Not specified | Di-n-octyl sulfoxide | 74805 |

| Di-n-octyl sulfide | Hydrogen peroxide | Metal oxide | Di-n-octyl sulfoxide | 74805 |

Synthesis of Octyl Phenyl Sulfoxide and Related Aryl Octyl Sulfoxides

Octyl phenyl sulfoxide is an unsymmetrical sulfoxide featuring one octyl chain and one phenyl group. The primary synthetic route to octyl phenyl sulfoxide and related aryl octyl sulfoxides involves the oxidation of the corresponding sulfides, namely octyl phenyl sulfide derivatives. Octyl phenyl sulfide can be synthesized through various methods, including the reaction of an octanethiol with a phenyl derivative, such as the reaction of octane thiol with phenylzinc bromide acs.org. Once the sulfide is formed, selective oxidation of the sulfur atom yields the sulfoxide. A variety of oxidizing agents can be used for this transformation, as discussed in the general methods for sulfide oxidation organic-chemistry.orgresearchgate.netjchemrev.comorganic-chemistry.orgmdpi.comjsynthchem.comresearchgate.netlookchem.com. While Friedel-Crafts type reactions can create aryl-sulfur bonds acs.orgnih.gov, the synthesis of octyl phenyl sulfoxide typically proceeds via formation of the sulfide followed by oxidation.

Development of Octyl Benzoxazolyl Sulfoxide Synthesis

The synthesis of octyl benzoxazolyl sulfoxide, also referred to as OBOSO, has been reported through the oxidation of octyl benzoxazolyl sulfide. asianpubs.org A described procedure involves the reaction of octyl benzoxazolyl sulfide with hydrogen peroxide in a mixture of acetone (B3395972) and acetic acid. asianpubs.org

In a typical synthesis, octyl benzoxazolyl sulfide (8 g) is combined with acetone (5 mL) and acetic acid (10 mL) in a round-bottomed flask equipped with a mechanical stirrer and condenser. asianpubs.org Hydrogen peroxide (30 %, 10 mL) is added gradually to this mixture via a dropping funnel. asianpubs.org The reaction mixture is then stirred for 3 hours at room temperature. asianpubs.org Following the reaction period, the mixture is poured into ice-water, and the organic phase is collected. asianpubs.org Acetone is subsequently removed by distillation to yield the crude product. asianpubs.org

The synthesized octyl benzoxazolyl sulfoxide was obtained as a yellow crude product with a reported yield of 67.5%. asianpubs.org The structure of the synthesized compound was confirmed using spectroscopic techniques including 1H NMR, 13C NMR, and mass spectrometry. asianpubs.org

Detailed spectroscopic data for the synthesized octyl benzoxazolyl sulfoxide includes:

1H NMR (300 MHz, CDCl3): δ 7.83 (1H, d, J = 6.9 Hz), 7.66 (1H, d, J = 6.9 Hz), 7.51-7.42 (2H, m), 3.39-3.32 (2H, m), 1.95(1H, m), 1.77 (1H, m), 1.52-1.48 (2H, m), 1.31-1.26 (8H, m), 0.89 (3H, t, J = 6.5) ppm. asianpubs.org

13C NMR (75 MHz, CDCl3): δ 164.44, 151.80, 140.55, 126.96, 125.56, 121.22, 111.51, 53.99, 31.66, 29.01, 28.93, 28.53, 22.57, 21.94, 14.04 ppm. asianpubs.org

HRMS (ESI): m/z found (%): 302.1197 (M+Na)+; calculated (%): 302.1185 (M+Na)+. asianpubs.org

This synthetic route demonstrates a method for obtaining octyl benzoxazolyl sulfoxide through the controlled oxidation of its corresponding sulfide precursor. asianpubs.org

Reaction Mechanisms and Transformations of Octyl Sulfoxide

Redox Chemistry of the Octyl Sulfoxide (B87167) Moiety

The sulfur atom in octyl sulfoxide exists in a moderate oxidation state, making it susceptible to both reduction (deoxygenation) and oxidation. These transformations are fundamental in synthetic organic chemistry, allowing for the interconversion between sulfides, sulfoxides, and sulfones.

Deoxygenation Reactions of Octyl Sulfoxides to Octyl Sulfides

The removal of the oxygen atom from the sulfoxide group to yield the corresponding sulfide (B99878) is a key transformation. This can be achieved through various methodologies, including photocatalytic, metal-mediated, and phosphine-based systems.

Visible-light photoredox catalysis has emerged as a mild and efficient method for the deoxygenation of sulfoxides. nih.gov The reaction typically proceeds via a radical chain mechanism. nih.gov An iridium-based photocatalyst, such as Ir[(dF(CF3)ppy)2(dtbbpy)]PF6 or fac-Ir(ppy)3, is often employed. nih.gov

The proposed mechanism commences with the photocatalyst absorbing light and reaching an excited state. This excited photocatalyst then interacts with a phosphine, such as triphenylphosphine (PPh3), through a single electron transfer (SET) to generate a phosphine radical cation. nih.gov The sulfoxide then acts as a nucleophile, attacking the phosphine radical cation to form a phosphoranyl radical intermediate. nih.gov This intermediate undergoes a process known as β-scission, leading to the cleavage of the sulfur-oxygen bond and the formation of the corresponding sulfide radical cation and triphenylphosphine oxide. nih.gov The sulfide radical cation is then reduced by another molecule of phosphine to yield the final sulfide product and regenerate the phosphine radical cation, thus propagating the radical chain. nih.gov This method is notable for its mild conditions and tolerance of various functional groups. nih.gov

Table 1: Photocatalytic Deoxygenation of Dialkyl Sulfoxides (Representative data for dialkyl sulfoxides under photocatalytic conditions)

| Entry | Sulfoxide Substrate | Product | Catalyst | Reductant | Solvent | Yield (%) |

| 1 | Dibutyl sulfoxide | Dibutyl sulfide | fac-Ir(ppy)₃ | PPh₃ | CH₂Cl₂ | 98 |

| 2 | Dithis compound | Dioctyl sulfide | fac-Ir(ppy)₃ | PPh₃ | CH₂Cl₂ | 95 nih.gov |

Traditional methods for sulfoxide deoxygenation often involve the use of low-valent metals and phosphine-based reagents. nih.gov These systems are effective but can sometimes require harsh reaction conditions.

Metal-Mediated Systems: A variety of metal-based systems can achieve the deoxygenation of sulfoxides. For instance, the Al-NiCl₂·6H₂O system has been shown to conveniently and rapidly convert dialkyl sulfoxides to their corresponding sulfides in high yields. researchgate.net Other effective systems include those based on niobium (NbCl₅/Indium) and tungsten (WCl₆/NaI or zinc). organic-chemistry.org The general mechanism for these reductions involves the coordination of the sulfoxide oxygen to the metal center, followed by an oxo-transfer reaction.

Phosphine-Based Systems: Phosphines, such as triphenylphosphine (PPh₃), can act as the oxygen acceptor in deoxygenation reactions. These reactions can be promoted by various reagents. For example, the combination of SOCl₂ as a catalyst with Ph₃P in THF at room temperature provides an efficient method for the reduction of both aliphatic and aromatic sulfoxides. organic-chemistry.org The mechanism involves the activation of the sulfoxide by the electrophilic reagent, making the sulfur atom more susceptible to nucleophilic attack by the phosphine, which ultimately accepts the oxygen atom.

Table 2: Metal-Mediated and Phosphine-Based Deoxygenation of Sulfoxides

| Entry | Sulfoxide Substrate | Reagent System | Solvent | Time (h) | Yield (%) |

| 1 | Dibutyl sulfoxide | Al-NiCl₂·6H₂O | Methanol | 0.25 | 92 researchgate.net |

| 2 | Di-n-octyl sulfoxide | SOCl₂ (cat.), PPh₃ | THF | 1 | >95 |

Controlled Oxidation of Octyl Sulfoxides to Octyl Sulfones

The oxidation of a sulfoxide to a sulfone represents the conversion of the sulfur atom to its highest stable oxidation state. This transformation requires careful control to avoid unwanted side reactions. A variety of oxidizing agents can be employed for this purpose.

The selective oxidation of sulfoxides to sulfones can be achieved using various oxidants. Hydrogen peroxide (H₂O₂) is a common and environmentally benign oxidant. The selectivity for the sulfone can often be controlled by the stoichiometry of the oxidant and the use of specific catalysts. organic-chemistry.org For instance, niobium carbide has been shown to efficiently catalyze the oxidation of sulfides to sulfones using 30% H₂O₂, while tantalum carbide under similar conditions favors the formation of sulfoxides. organic-chemistry.org Another approach involves the use of N-fluorobenzenesulfonimide (NFSI) where the selectivity between sulfoxide and sulfone is controlled by the loading of the oxidant in water. rsc.org Electrochemical methods also provide a means for the controlled oxidation of sulfides to either sulfoxides or sulfones by adjusting the reaction conditions such as current and solvent. acs.org

Table 3: Controlled Oxidation of Dialkyl Sulfides to Sulfones (Representative conditions for the over-oxidation to sulfones)

Rearrangement Reactions Involving this compound

Beyond simple redox reactions at the sulfur center, sulfoxides can undergo intriguing rearrangement reactions that lead to the formation of new carbon-heteroatom and carbon-carbon bonds.

The Pummerer Rearrangement in this compound Systems

The Pummerer rearrangement is a classic organic reaction where an alkyl sulfoxide, in the presence of an activating agent like acetic anhydride, rearranges to form an α-acyloxy thioether. wikipedia.org This reaction is a formal internal redox process where the sulfoxide is reduced, and the α-carbon is oxidized. organicreactions.org

The mechanism of the Pummerer rearrangement begins with the acylation of the sulfoxide oxygen by acetic anhydride, forming an acyloxysulfonium ion. wikipedia.org A base, typically the acetate ion generated in the first step, then abstracts a proton from the α-carbon, leading to the formation of a sulfur ylide. This ylide subsequently undergoes elimination of acetate to generate a resonance-stabilized thionium ion. wikipedia.org Finally, the acetate ion acts as a nucleophile and attacks the thionium ion at the carbon atom, yielding the α-acetoxy sulfide product. wikipedia.org For an this compound, this would result in the formation of 1-acetoxyoctyl octyl sulfide. The reaction can be promoted by other anhydrides and Lewis acids, which can allow the reaction to proceed at lower temperatures. wikipedia.org

Table 4: Typical Conditions for the Pummerer Rearrangement

| Entry | Sulfoxide Substrate | Activating Agent | Solvent | Temperature | Product |

| 1 | Dialkyl Sulfoxide | Acetic Anhydride | Acetic Anhydride | Reflux | α-Acetoxy Thioether |

| 2 | α-Acyl Sulfoxide | TiCl₄ | Dichloromethane | 0 °C | α-Acetoxy Thioether wikipedia.org |

Mechanistic Studies of this compound Rearrangements

Sulfoxides are key intermediates in various molecular rearrangements, which are valuable in synthetic organic chemistry. researchgate.net One of the most significant rearrangements for allylic sulfoxides is the organicreactions.orgchemistry-reaction.com-sigmatropic rearrangement, often called the Mislow-Evans rearrangement. nih.gov

For an allylic this compound, this rearrangement would proceed through a concerted, pericyclic transition state. The reaction is typically reversible and can be initiated thermally or by the presence of a thiophilic reagent. researchgate.net In this process, the stereochemistry at the sulfur atom is transferred to a new carbon-oxygen bond in the resulting allylic alcohol product. nih.gov This transformation is a powerful tool for stereocontrolled synthesis. nih.gov

Isotopic labeling studies have been crucial in elucidating the mechanism of such sulfoxide rearrangements, confirming the organicreactions.orgchemistry-reaction.com-sigmatropic nature of the transformation. researchgate.netnih.gov

Acid-Base and Elimination Reactions of this compound

Deprotonation and Carbanion Chemistry of α-Octyl Sulfoxides

The hydrogen atoms on the carbon adjacent (α-position) to the sulfoxide group in this compound are acidic and can be removed by a strong base. organic-chemistry.org This deprotonation leads to the formation of a resonance-stabilized α-sulfinyl carbanion. rsc.org These carbanions are trivalent species with sp3 hybridization, where the lone pair of electrons occupies one of the sp3 orbitals. siue.edu

Strong bases like n-butyllithium (n-BuLi), often in the presence of a chelating agent like N,N,N′,N′-tetramethylethylenediamine (TMEDA), are typically used to generate these carbanions. rsc.org The resulting lithiated α-octyl sulfoxides are potent nucleophiles. siue.edu They can react with a wide range of electrophiles, such as aldehydes, ketones, and alkyl halides, to form new carbon-carbon bonds. rsc.orgnih.gov This reactivity makes α-sulfinyl carbanions derived from octyl sulfoxides valuable intermediates in organic synthesis. rsc.org

Table 2: Generation and Reactivity of α-Octyl Sulfinyl Carbanion

| Step | Reagents | Product | Application |

| Deprotonation | This compound, n-BuLi/TMEDA | Lithiated α-Octyl Sulfinyl Carbanion | C-C Bond Formation |

| Reaction | Lithiated Carbanion, Electrophile (e.g., Benzaldehyde) | β-Hydroxy Sulfoxide | Synthesis of functionalized molecules |

Thermal Elimination Reactions to Unsaturated Octyl Systems

Alkyl sulfoxides, including this compound, can undergo thermal elimination reactions to form alkenes. This reaction, sometimes known as sulfoxide pyrolysis or a Cope-type elimination, is a syn-elimination process that proceeds through a five-membered cyclic transition state. Heat is a key factor favoring elimination reactions. masterorganicchemistry.commasterorganicchemistry.com

For an this compound, this process involves the intramolecular abstraction of a β-hydrogen atom by the sulfoxide oxygen, leading to the formation of an octene and a sulfenic acid (R-SOH). This reaction is a useful method for introducing unsaturation into an alkyl chain under neutral conditions. The reaction generally proceeds at temperatures ranging from 80 to 160 °C. Dimethyl sulfoxide (DMSO) itself can mediate elimination reactions in certain substrates, acting as both a nucleophile and a scavenger. organic-chemistry.orgnih.govresearchgate.net

The syn-stereospecificity of the elimination is a key mechanistic feature, meaning the β-hydrogen and the sulfoxide group must be oriented on the same side of the C-C bond for the reaction to occur. This has important stereochemical implications for the resulting alkene product when chiral centers are present.

Nucleophilic and Electrophilic Reactivity at the Sulfinyl Sulfur and Adjacent Carbons

The electronic nature of the sulfinyl group in this compound, characterized by a polarized sulfur-oxygen bond, renders the sulfur atom electrophilic and the oxygen atom nucleophilic. The protons on the carbon atoms alpha to the sulfur are also acidic, providing another site for reactivity. This electronic arrangement dictates the compound's interactions with both nucleophiles and electrophiles.

Reactions with Carbon- and Heteroatom-Based Nucleophiles

The electrophilic sulfur center of this compound is susceptible to attack by various nucleophiles. The outcome of these reactions is influenced by the nature of the nucleophile, the reaction conditions, and the presence of activating agents.

Reactions with Organometallic Reagents:

Organometallic reagents, such as organolithium and Grignard reagents, are potent carbon-based nucleophiles that can react with sulfoxides. While specific studies detailing the reaction of this compound with these reagents are not extensively documented in readily available literature, general reactivity patterns of dialkyl sulfoxides can be considered. These reactions can be complex, potentially leading to deoxygenation, substitution at the sulfur atom, or deprotonation at the α-carbon. The course of the reaction is highly dependent on the specific organometallic reagent used and the reaction conditions.

Pummerer Rearrangement:

The general mechanism for the Pummerer rearrangement is as follows:

Activation: The sulfoxide oxygen atom attacks the activating agent (e.g., acetic anhydride), forming an acyloxysulfonium ion.

Deprotonation: A base, typically the acetate ion generated in the first step, removes a proton from the α-carbon.

Elimination: The resulting intermediate eliminates acetic acid to form a resonance-stabilized thionium ion.

Nucleophilic Attack: The nucleophile (e.g., acetate) attacks the thionium ion at the carbon atom, yielding the final α-substituted sulfide product.

Interrupted Pummerer Reaction:

In the presence of an external nucleophile that is more reactive than the counterion of the activating agent, the thionium ion intermediate of the Pummerer reaction can be trapped, leading to what is known as an "interrupted Pummerer reaction". acs.orgnih.govresearchgate.netmanchester.ac.uksemanticscholar.org This variation allows for the formation of a variety of α-functionalized sulfides by intercepting the key intermediate. This strategy is particularly useful for introducing functionalities other than the acyloxy group at the α-position of the original sulfoxide.

Dealkylative Functionalization of Octyl Sulfoxides (e.g., Cyanation)

A significant transformation of unsymmetrical dialkyl sulfoxides like methyl this compound is dealkylative functionalization. This process involves the cleavage of a carbon-sulfur bond and the concurrent introduction of a new functional group. A noteworthy example of this is dealkylative cyanation.

Dealkylative Cyanation:

Recent research has demonstrated a facile method for the dealkylative cyanation of sulfoxides, providing a direct route to thiocyanates. acs.orgnih.govnih.gov This reaction proceeds via an interrupted Pummerer-type mechanism. The sulfoxide is first activated by an electrophile, such as triflic anhydride, to form a highly reactive sulfonium intermediate. The addition of a cyanide source, for instance, trimethylsilyl cyanide (TMSCN), leads to the formation of a cyanosulfonium species. acs.org This intermediate then undergoes nucleophilic attack by the counteranion (e.g., triflate) at one of the alkyl groups, resulting in the cleavage of the C-S bond and the formation of the corresponding thiocyanate and an alkyl triflate. acs.org

In the case of unsymmetrical dialkyl sulfoxides, the regioselectivity of the dealkylation is a crucial aspect. Studies have shown that the dealkylation of octylmethylsulfoxide occurs selectively at the less sterically hindered methyl group. nih.gov This preferential cleavage of the methyl-sulfur bond over the octyl-sulfur bond highlights the influence of steric factors in directing the outcome of the reaction.

| Substrate | Reagents | Major Product | Selectivity |

|---|---|---|---|

| Methyl this compound | 1. Triflic Anhydride 2. Trimethylsilyl Cyanide | Octyl Thiocyanate | Selective dealkylation of the methyl group |

This selective dealkylative cyanation provides a valuable synthetic tool for the transformation of readily available sulfoxides into versatile thiocyanate building blocks. nih.gov The reaction is tolerant of various functional groups and proceeds under mild conditions, making it an attractive method in organic synthesis. acs.org

Coordination Chemistry and Ligand Applications of Octyl Sulfoxides

Octyl Sulfoxide (B87167) as a Ligand in Transition Metal Complexes

As a ligand, octyl sulfoxide is notable for its ambidentate nature, capable of coordinating to a metal center through either the oxygen or the sulfur atom. wikipedia.org This bonding versatility, known as linkage isomerism, is largely governed by the Hard and Soft Acids and Bases (HSAB) principle. researchgate.net

O-Coordination: Hard metal ions, such as the first-row 3d transition metals (e.g., Cr(III), Mn(II), Fe(III), Co(II), Ni(II), Cu(II)), are hard Lewis acids and preferentially bind to the "hard" oxygen donor atom of the sulfoxide group. wikipedia.orgresearchgate.net

S-Coordination: Soft metal ions, characteristic of the second and third-row 4d and 5d transition metals with lower oxidation states (e.g., Ru(II), Rh(I), Pt(II)), are soft Lewis acids and favor coordination with the "soft" sulfur donor atom. wikipedia.orgresearchgate.net

Metal complexes of this compound can be synthesized through several established routes, analogous to those used for other alkyl sulfoxides. wikipedia.orgresearchgate.netlibretexts.org

Synthesis Methods:

Direct Reaction: The most common method involves the direct reaction of a metal salt (e.g., halide, perchlorate, nitrate) with this compound. In many cases, the sulfoxide can serve as both the ligand and the reaction solvent, particularly when heated. wikipedia.org

Ligand Substitution: this compound can displace other weakly bound ligands, such as water or acetonitrile, from a metal's coordination sphere.

Oxidation of Coordinated Thioethers: A complex containing an octyl thioether ligand can be oxidized using reagents like peroxides to form the corresponding this compound complex in situ. wikipedia.org

Upon O-coordination , electron density is drawn from the S=O bond to the metal, weakening the bond and causing it to lengthen. core.ac.uk

Upon S-coordination , the primary interaction is through the sulfur lone pair, which leads to a slight strengthening and shortening of the S=O bond. core.ac.uk

| Coordination Mode | Average S=O Bond Length (Å) | Change vs. Free Ligand |

| Free Sulfoxide | 1.492 | - |

| O-Bonded Metal Complex | 1.528 | Lengthened |

| S-Bonded Metal Complex | 1.473 | Shortened |

Table 1: Representative S=O bond lengths in free and coordinated sulfoxides, derived from statistical analysis of crystal data. core.ac.uk

While this compound typically functions as a monodentate ligand, it can be incorporated into larger, multidentate molecules to create chelating agents. wikipedia.org By linking one or more this compound moieties to a molecular backbone, it is possible to design ligands that can bind to a metal center through multiple donor atoms, forming highly stable chelate rings.

The design of such ligands often involves combining the sulfoxide group with other donor types, such as imines, amines, or phosphines, to create heteroditopic systems. For example, chiral tetradentate Schiff base ligands incorporating sulfoxide groups have been synthesized and complexed with ruthenium. acs.org It is conceivable that an this compound group could be used in such a framework, where the sulfoxide's oxygen or sulfur atom acts as one of the four donor sites in a linear or tripodal arrangement. wikipedia.orgacs.org Similarly, pentadentate Schiff-base complexes of oxovanadium(IV) have been prepared and studied for their catalytic activity. researchgate.net The incorporation of an this compound into these structures could modify their steric and electronic properties, as well as their solubility, thereby tuning their reactivity. researchgate.netrsc.org

Spectroscopic techniques are crucial for characterizing metal-octyl sulfoxide complexes, particularly for determining the mode of coordination.

Infrared (IR) Spectroscopy: The most diagnostic feature in the IR spectrum of a sulfoxide complex is the position of the S=O stretching vibration (ν(S=O)). unam.mxdtic.mil

O-Coordination: When this compound binds through its oxygen atom, the ν(S=O) band shifts to a lower frequency (typically by 50-150 cm⁻¹) compared to the free ligand. This is due to the weakening of the S=O bond as it donates electron density to the metal. researchgate.netnih.gov

S-Coordination: Conversely, coordination through the sulfur atom causes the ν(S=O) band to shift to a higher frequency (typically by 50-100 cm⁻¹). dtic.mil

In the far-IR region, metal-oxygen stretching vibrations (ν(M-O)) for O-bonded complexes typically appear between 400 and 530 cm⁻¹. electronicsandbooks.com

| Compound / Complex Type | Bonding Mode | Typical ν(S=O) (cm⁻¹) |

| Free Alkyl Sulfoxide | - | ~1055 |

| O-Bonded Complex | M-O | 900 - 1010 |

| S-Bonded Complex | M-S | 1100 - 1160 |

Table 2: Typical S=O stretching frequencies for free and coordinated alkyl sulfoxides. unam.mxdtic.mil

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide evidence of complex formation. The coordination of this compound to a metal center alters the electronic environment of the ligand, leading to chemical shifts in the signals of the alkyl chain, most notably for the α-methylene protons (–S(O)–CH₂–). nih.gov For complexes with paramagnetic metal centers, NMR signals can be significantly shifted and broadened, and analysis of these contact shifts can provide insight into the electronic structure of the complex. dtic.mil

The coordination geometry of a metal complex is determined by factors such as the metal's oxidation state, its d-electron count, and the number and nature of all coordinated ligands. As a simple monodentate ligand, this compound itself does not dictate the geometry but occupies a coordination site within the preferred geometry of the metal center.

Octahedral Geometry: This is a very common geometry, especially for transition metals with a coordination number of six. Many first-row transition metals form homoleptic octahedral complexes of the type [M(R₂SO)₆]ⁿ⁺, where R is an alkyl group. wikipedia.org It is expected that this compound would form analogous complexes, such as [Fe(octyl₂SO)₆]³⁺.

Square Planar Geometry: This geometry is frequently observed for metal ions with a d⁸ electron configuration, such as Pd(II), Pt(II), and Rh(I). wikipedia.org For example, complexes of the type [PtCl₂(R₂SO)₂] often adopt a square planar arrangement. cdnsciencepub.com

Tetrahedral Geometry: While less common for sulfoxide complexes than octahedral or square planar, some four-coordinate complexes, particularly with M(II) ions, may adopt a tetrahedral geometry.

The steric bulk of the octyl group, being significantly larger than a methyl group, can play a secondary role. In sterically crowded situations, the bulky octyl chains might favor a lower coordination number or influence the isomeric arrangement (e.g., cis vs. trans) of ligands to minimize steric repulsion.

Octyl Sulfoxides in Supramolecular Chemistry and Self-Assembly

The amphiphilic nature of this compound—a hydrophilic sulfoxide head group attached to a long hydrophobic octyl tail—makes it an interesting building block in supramolecular chemistry. rsc.org In polar solvents like water, these molecules can spontaneously organize to minimize the unfavorable interactions between the hydrophobic tails and the solvent. This process, known as self-assembly, is driven by the hydrophobic effect and can lead to the formation of ordered nanostructures such as micelles, vesicles, or lamellar phases. mdpi.com

The sulfoxide group can participate in non-covalent interactions, particularly as a hydrogen bond acceptor through its oxygen atom. researchgate.net This allows for directed self-assembly and the formation of more complex supramolecular architectures. The interplay of hydrophobic interactions from the octyl chains and potential hydrogen bonding at the sulfoxide head group can be used to construct responsive materials and organized systems. researchgate.netmdpi.com

Catalytic Applications of this compound-Based Metal Complexes

Transition metal complexes containing sulfoxide ligands have emerged as effective catalysts in a variety of organic transformations. rsc.orgscispace.com Chiral sulfoxides, in particular, are valuable ligands for asymmetric catalysis, where they can induce enantioselectivity in the reaction products.

Notable catalytic applications include:

Asymmetric Oxidation: Metal complexes, including those of titanium and vanadium, with chiral sulfoxide-containing ligands have been used to catalyze the enantioselective oxidation of sulfides to chiral sulfoxides. nih.govnih.govacs.org

Hydrogenation: Ruthenium-sulfoxide complexes have shown activity as catalysts for asymmetric hydrogenation reactions. acs.org

Carbon-Carbon Bond Formation: Palladium complexes with sulfoxide ligands are used in various cross-coupling reactions.

Aerobic Oxidation: Supramolecular palladium cages have been used for the selective aerobic oxidation of sulfides to sulfoxides in aqueous media. acs.orgnih.gov

The use of an this compound ligand in a catalytic system could offer practical advantages. The long alkyl chain can enhance the catalyst's solubility in nonpolar organic solvents, which are often used for homogeneous catalysis. This can improve reaction efficiency and allow for catalysis under a broader range of conditions.

Role in Asymmetric Catalysis (e.g., Enantioselective Transformations)

Chiral sulfoxides are a well-established class of ligands in asymmetric catalysis. nih.govmedcraveonline.com Their efficacy stems from the stereogenic sulfur atom, which can effectively transfer chiral information to a metal center, thereby influencing the stereochemical outcome of a reaction. medcraveonline.com The development of various chiral sulfoxide ligands has led to significant advancements in a range of enantioselective transformations. nih.gov

However, a detailed investigation of the scientific literature did not yield specific examples or in-depth studies on the application of This compound as a primary chiral ligand in enantioselective transformations. General principles of asymmetric catalysis suggest that a chiral version of this compound could theoretically be employed, but specific research findings, such as the types of reactions catalyzed, the enantiomeric excesses achieved, or the specific metal complexes formed, are not documented.

This compound Ligands in Homogeneous and Heterogeneous Catalysis

The utility of sulfoxide ligands extends to both homogeneous and heterogeneous catalysis. In homogeneous catalysis, sulfoxide ligands can coordinate to a metal center, modifying its electronic and steric properties to control catalytic activity and selectivity. acs.org The ability of the sulfoxide group to coordinate through either the sulfur or oxygen atom provides a versatile means of tuning the catalyst's behavior. nih.gov

In the context of heterogeneous catalysis, sulfoxide-containing ligands can be immobilized on solid supports. This approach combines the advantages of homogeneous catalysis (high activity and selectivity) with the benefits of heterogeneous systems (ease of catalyst separation and recycling).

Despite these general applications for sulfoxide ligands, the scientific literature does not provide specific, detailed research on the use of This compound in either homogeneous or heterogeneous catalysis. While it is plausible that this compound could be used in these contexts, there is a lack of published data, such as catalyst performance, reaction scope, or stability for systems employing this specific ligand.

Due to the absence of specific research findings on this compound in the contexts of asymmetric, homogeneous, and heterogeneous catalysis, no data tables can be generated.

Advanced Characterization and Spectroscopic Analysis of Octyl Sulfoxide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, including octyl sulfoxide (B87167). By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

High-Resolution ¹H and ¹³C NMR for Structural Elucidation of Octyl Sulfoxides

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are fundamental for confirming the molecular structure of octyl sulfoxides, such as di-n-octyl sulfoxide. The chemical shifts (δ) in the spectra are indicative of the electronic environment of each nucleus.

In the ¹H NMR spectrum of di-n-octyl sulfoxide, the protons on the alpha-carbon (α-CH₂), which are directly attached to the sulfur atom, are the most deshielded due to the electronegativity of the sulfinyl group. These protons typically appear as a multiplet in the downfield region of the aliphatic spectrum. The protons of the methylene groups along the octyl chain (β- through η-CH₂) exhibit overlapping signals in the upfield region, with the terminal methyl (CH₃) protons appearing as a triplet at the highest field.

The ¹³C NMR spectrum provides complementary information. The α-carbon is significantly shifted downfield due to the direct attachment to the sulfinyl group. The other carbon atoms of the octyl chain show characteristic chemical shifts, with the terminal methyl carbon being the most upfield.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Di-n-octyl Sulfoxide in CDCl₃

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| α-CH₂ | ~2.7 - 2.8 | ~53 - 55 |

| β-CH₂ | ~1.7 - 1.8 | ~22 - 24 |

| γ- to ζ-CH₂ | ~1.2 - 1.5 | ~28 - 32 |

| η-CH₂ | ~1.2 - 1.5 | ~22 - 23 |

| CH₃ | ~0.8 - 0.9 | ~14 |

Two-Dimensional NMR Techniques for Connectivity and Conformation

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the signals in the ¹H and ¹³C spectra and for probing the connectivity and conformation of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For octyl sulfoxide, COSY spectra would show correlations between adjacent methylene groups, confirming the sequence of the alkyl chain. For instance, the α-CH₂ protons would show a cross-peak with the β-CH₂ protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. columbia.edu This is crucial for assigning the carbon signals based on their attached protons. For example, the proton signal at ~2.7 ppm would correlate with the carbon signal at ~54 ppm, confirming their assignment as the α-CH₂ group.

Chiral NMR Spectroscopy for Enantiomeric Purity and Absolute Configuration Determination (e.g., Chiral Lanthanide Shift Reagents)

Since the sulfur atom in this compound is a stereocenter, it can exist as two enantiomers. Chiral NMR spectroscopy is a powerful tool for determining the enantiomeric purity (ee) and, in some cases, the absolute configuration of chiral sulfoxides.

A common method involves the use of Chiral Lanthanide Shift Reagents (CLSRs) , such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)). acs.orgrsc.org These paramagnetic complexes can coordinate with the Lewis basic oxygen atom of the sulfoxide group. This interaction forms transient diastereomeric complexes, which have different NMR spectra. mit.edu

In the presence of a CLSR, the NMR signals of the two enantiomers, which are identical in an achiral environment, become resolved into two separate sets of signals. The enantiomeric excess can then be determined by integrating the corresponding signals. acs.org The magnitude of the induced shift difference depends on the specific enantiomer, the concentration of the shift reagent, and the distance of the protons from the coordination site. Protons closer to the sulfoxide group, such as the α-methylene protons, typically experience the largest separation. mit.edu

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are particularly sensitive to the nature of the sulfinyl (S=O) bond.

Fourier Transform Infrared (FTIR) Spectroscopy for S=O Stretching Mode Analysis

FTIR spectroscopy is a rapid and sensitive method for identifying functional groups. The most characteristic absorption band for sulfoxides is the strong S=O stretching vibration. researchgate.net The position of this band is sensitive to the electronic and steric environment of the sulfinyl group, including solvent effects and hydrogen bonding. nih.gov

For simple dialkyl sulfoxides in a non-polar solvent, the S=O stretching frequency typically appears in the range of 1030-1070 cm⁻¹. unitechlink.com The presence of hydrogen bonding to the sulfoxide oxygen can cause a significant red-shift (a shift to lower wavenumber) of this band. The NIST spectral database shows an IR spectrum for a complex this compound derivative with a prominent band in this characteristic region. nist.gov

Table 2: Typical FTIR S=O Stretching Frequencies for Sulfoxides

| Compound/Condition | S=O Stretching Frequency (cm⁻¹) | Reference |

|---|---|---|

| General Dialkyl Sulfoxides | 1070 - 1030 | unitechlink.com |

| Dimethyl Sulfoxide (neat liquid) | ~1055 | |

| Octylsulfinylpropionic acid | 950 - 1150 | researchgate.net |

| 5-[2-(octylsulfinyl)propyl]-1,3-benzodioxole | ~1030 | nist.gov |

Raman Spectroscopy of this compound

Raman spectroscopy is a complementary technique to FTIR that also probes the vibrational modes of a molecule. The S=O stretch in sulfoxides is also Raman active and typically appears as a strong band. For liquid dimethyl sulfoxide (DMSO), this band is observed around 1042 cm⁻¹. coleparmer.com

In addition to the S=O stretch, the Raman spectrum of this compound would be characterized by vibrations of the long alkyl chains. These include C-H stretching modes (typically 2800-3000 cm⁻¹), CH₂ twisting and wagging modes (~1200-1400 cm⁻¹), and C-C stretching modes. The conformational order of the alkyl chains can be probed by analyzing the relative intensities and positions of these bands. acs.org For instance, changes in the C-H stretching region can indicate variations in the gauche/trans conformer population of the octyl chains.

Dual-Frequency Two-Dimensional Infrared (2DIR) Spectroscopy for Molecular Dynamics

Dual-frequency two-dimensional infrared (2DIR) spectroscopy is a powerful technique for investigating molecular structure and dynamics. In the context of this compound and related compounds, this method focuses on the S=O stretching mode, which serves as a sensitive structural reporter. nih.govresearchgate.net This vibrational mode, typically found in the 950–1150 cm⁻¹ range, demonstrates significant sensitivity in its frequency and IR intensity to the surrounding molecular environment. nih.govresearchgate.net

In a study involving octylsulfinylpropionic acid (OSPA), a derivative of this compound, 2DIR spectroscopy was employed to probe the interactions of the sulfoxide group. nih.govresearchgate.net The technique allows for the observation of cross-peaks between the S=O stretching mode and other vibrational modes within the molecule, particularly in the fingerprint region (930–1450 cm⁻¹). nih.govresearchgate.net These cross-peaks provide a detailed spectral fingerprint of the compound, aiding in the assignment of often-congested vibrational spectra. nih.govresearchgate.net

The dual-frequency approach is particularly advantageous as it allows for the characterization of coupling between widely separated vibrational modes, analogous to heteronuclear NMR. nih.gov This method can expose cross-peaks representing mode coupling without interference from strong diagonal peaks that often dominate conventional 2DIR spectra. nih.gov By analyzing these interactions, researchers can gain insights into the molecular conformation and the dynamics of solute-solvent interactions. The cross-peak amplitudes observed for sulfoxide-containing compounds like OSPA have been compared with theoretical predictions based on computed off-diagonal anharmonicities, showing a reasonable match and validating the utility of the S=O stretch as a reliable structural reporter for 2DIR analysis. nih.govresearchgate.net

Table 1: Key Vibrational Modes in 2DIR Analysis of Sulfoxides

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Significance in 2DIR Spectroscopy |

|---|---|---|

| S=O Stretch | 950–1150 | Acts as a primary structural reporter; sensitive to molecular environment. nih.govresearchgate.net |

| C=O Stretch | ~1700 | Can be coupled with the S=O stretch to probe intramolecular dynamics. nih.govresearchgate.net |

Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight and elucidating the structure of compounds like this compound through fragmentation analysis. The molecular ion peak (M+) for aliphatic sulfoxides may be weak or absent. A key fragmentation pathway for sulfoxides, similar to ethers and amines, is α-cleavage, which involves the breaking of a bond adjacent to the heteroatom. miamioh.eduyoutube.com In the case of this compound, this would involve the cleavage of the C-S bond, with the largest alkyl group typically being lost preferentially.

Another common fragmentation process is inductive cleavage. For asymmetric sulfoxides, fragmentation patterns can reveal the different chemical compositions of the residues on either side of the sulfoxide group. researchgate.net The fragmentation of the sulfoxide moiety itself can lead to characteristic neutral losses or charged fragments that help identify the compound. While specific fragmentation data for this compound is not detailed in the provided results, general principles for sulfoxides and related functional groups can be applied to predict its behavior under mass spectrometric analysis. Quantum chemistry modeling can also be employed to predict which bonds are most likely to cleave upon ionization by identifying bonds that are elongated and weakened. gre.ac.uk

Table 2: Predicted Fragmentation Ions for this compound (C₈H₁₈OS)

| Fragmentation Process | Description | Predicted Fragment | m/z (mass-to-charge ratio) |

|---|---|---|---|

| Molecular Ion | Ionization of the parent molecule. | [C₈H₁₈OS]⁺ | 162 |

| α-Cleavage | Loss of the heptyl radical. | [CH₃SO]⁺ | 63 |

| α-Cleavage | Loss of the methyl radical. | [C₇H₁₅SO]⁺ | 147 |

| Rearrangement | McLafferty-type rearrangement (if applicable). | Varies | Varies |

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions of the electromagnetic spectrum. libretexts.org The absorption of this energy promotes outer electrons from a lower energy ground state, typically the Highest Occupied Molecular Orbital (HOMO), to a higher energy excited state, the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orglibretexts.org

For this compound, the sulfoxide group acts as the chromophore, the part of the molecule responsible for light absorption. shu.ac.uk As a saturated compound containing sulfur and oxygen atoms with lone pairs of non-bonding electrons (n electrons), this compound is capable of n → σ* transitions. shu.ac.uk These transitions involve exciting a non-bonding electron into an antibonding sigma orbital (σ). Such transitions generally require less energy than σ → σ transitions and typically occur in the 150-250 nm wavelength range. shu.ac.uk The absorption bands in UV-Vis spectra are often broad because vibrational and rotational transitions are superimposed on the electronic transitions. shu.ac.ukpharmatutor.org

Table 3: Possible Electronic Transitions in this compound

| Transition Type | Description | Expected Wavelength Region |

|---|---|---|

| n → σ* | Excitation of a non-bonding electron from the S or O atom to an antibonding σ* orbital. shu.ac.uk | 150 - 250 nm |

Electronic Circular Dichroism (ECD) spectroscopy is a chiroptical technique that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. encyclopedia.pub It is the counterpart to UV-Vis absorption spectroscopy for optically active compounds. encyclopedia.pub While enantiomers have identical UV-Vis spectra, they exhibit mirror-image ECD spectra, making ECD a powerful tool for stereochemical analysis. encyclopedia.pub

For an this compound to be optically active, it must be chiral, which would typically require the sulfur atom to be a stereocenter with four different groups (including the lone pair). If the octyl group and the other substituent on the sulfur are different, the sulfoxide is chiral. ECD spectroscopy can be used to determine the absolute configuration of such chiral sulfoxides. researchgate.netresearchgate.net

The process involves comparing the experimental ECD spectrum with theoretical spectra generated using computational methods like time-dependent density functional theory (TDDFT). researchgate.net The ECD spectrum is highly sensitive to the molecule's conformation, so accurate conformational analysis is crucial for a reliable assignment of the absolute configuration. encyclopedia.pub Studies on other chiral sulfoxides, such as aryl benzyl (B1604629) sulfoxides, have demonstrated that TDDFT calculations can successfully reproduce experimental ECD spectra, allowing for unambiguous stereochemical assignment. researchgate.net

X-ray Crystallography for Solid-State Structure Determination of this compound Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in the solid state. researchgate.net This technique provides atomic-resolution data on bond lengths, bond angles, and conformational details of a crystalline material. For derivatives of this compound, single-crystal X-ray diffraction would be used to elucidate the molecular structure and analyze intermolecular interactions in the crystal lattice. mdpi.com

Potentiometric and Electrochemical Analysis of this compound Redox Properties

Potentiometric and electrochemical methods are used to study the redox (oxidation-reduction) properties of chemical compounds. The redox reactions of sulfoxides can be monitored using an inert indicator electrode, such as platinum. isca.in

A study involving di-n-octyl sulfoxide demonstrated its analysis via redox titration with potassium permanganate (KMnO₄). isca.in In this process, the sulfoxide is oxidized to the corresponding sulfone. However, the quantitative success of this reaction depends heavily on the solvent conditions. While dimethyl sulfoxide (DMSO) can be quantitatively oxidized in the presence of 2 M sulfuric acid, the oxidation of di-n-octyl sulfoxide in glacial acetic acid does not proceed to completion. isca.in The reaction is slow, leading to an inflection point that occurs after the equivalence point in the titration curve, resulting in a higher-than-expected titer value. isca.in This indicates that the redox potential and reaction kinetics are significantly influenced by the molecular structure of the sulfoxide and the solvent system.

Table 4: Potentiometric Titration of Di-n-octyl Sulfoxide

| Analyte | Titrant | Solvent | Observation |

|---|

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Di-n-octyl sulfoxide |

| Octylsulfinylpropionic acid (OSPA) |

| Dimethyl sulfoxide (DMSO) |

| Dimethyl sulfone |

| Potassium permanganate |

| Sulfuric acid |

Microscopic and Diffraction Techniques for Material Characterization of this compound

The comprehensive characterization of this compound, a non-ionic surfactant with a polar sulfoxide head and a nonpolar octyl tail, necessitates the use of advanced analytical techniques. Microscopic and diffraction methods are crucial in elucidating the morphological, topographical, and crystalline properties of this amphiphilic compound. These techniques provide invaluable insights into its solid-state structure and surface characteristics, which are essential for understanding its behavior and applications in various fields.

Optical Microscopy (OM)

Optical Microscopy (OM) is a fundamental and accessible technique for visualizing the micromorphology of crystalline materials. While specific research detailing the optical microscopic analysis of this compound is not extensively available in the reviewed literature, the principles of OM offer a foundational approach to its characterization.

Principles and Applications in Material Science

Optical microscopy utilizes visible light and a system of lenses to magnify images of small samples. It is a non-destructive technique that can provide information about a material's crystal habit, size, shape, and homogeneity. For a crystalline compound like this compound, OM can be employed to:

Observe Crystal Morphology: The external shape of a crystal, or its habit, is a reflection of its internal atomic arrangement. Under an optical microscope, the characteristic shapes of this compound crystals, whether they are plates, needles, or prisms, can be observed.

Determine Particle Size Distribution: By analyzing micrographs, the size distribution of this compound particles in a powdered sample can be determined. This is crucial for understanding properties such as dissolution rates and flowability.

Identify Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit distinct crystal habits. OM can be a primary tool for identifying the presence of different polymorphs in a sample, which can have significant implications for the material's physical and chemical properties.

Monitor Crystallization Processes: The nucleation and growth of this compound crystals from a solution or melt can be observed in real-time using a hot-stage or cold-stage optical microscope. This allows for the study of crystallization kinetics and the influence of various conditions on crystal formation.

Although direct observational data for this compound is sparse, the application of OM remains a critical first step in the solid-state characterization of this and other long-chain sulfoxide compounds.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) offers significantly higher resolution and greater depth of field than optical microscopy, enabling a more detailed examination of a material's surface topography and morphology. As with OM, specific SEM micrographs of this compound are not readily found in the surveyed scientific literature. However, the capabilities of SEM are well-suited for the in-depth characterization of this sulfoxide surfactant.

Principles and Potential Findings

SEM operates by scanning a focused beam of electrons onto the surface of a sample. The interaction of the electron beam with the sample produces various signals, including secondary electrons, backscattered electrons, and characteristic X-rays. These signals are collected by detectors to form high-resolution images of the surface. For this compound, SEM analysis could reveal:

Surface Topography: The fine details of the crystal surfaces, including steps, kinks, and other defects, can be visualized. This information is important for understanding crystal growth mechanisms and surface reactivity. mdpi.com

Particle Morphology: SEM can provide clear, three-dimensional-like images of individual this compound particles, offering a more detailed view of their shape and surface texture than OM.

Aggregate Structure: As an amphiphilic molecule, this compound may form various self-assembled structures. SEM can be used to study the morphology of these aggregates, such as micelles or vesicles, after suitable sample preparation (e.g., freeze-fracture).

Elemental Analysis: When coupled with Energy Dispersive X-ray Spectroscopy (EDS), SEM can provide qualitative and quantitative information about the elemental composition of the sample, confirming the presence of sulfur, carbon, and oxygen in this compound.

The insights gained from SEM would be invaluable in correlating the microscopic surface features of this compound with its macroscopic properties and performance in various applications.

Powder X-Ray Diffraction (pXRD)

Powder X-Ray Diffraction (pXRD) is a powerful, non-destructive technique used to analyze the crystalline structure of materials. It provides information on the atomic arrangement within a crystal lattice, allowing for phase identification, determination of lattice parameters, and assessment of crystallinity.

Crystallographic Analysis of a Representative this compound Derivative

While a detailed pXRD pattern for this compound is not widely published, a comprehensive crystal structure analysis has been conducted on a closely related derivative, n-octyl-2-hydroxyethylsulfoxide. nih.gov This zwitterionic detergent provides a valuable model for understanding the crystallographic properties of octyl sulfoxides. The crystal structure was determined by X-ray diffraction methods, yielding precise data on the unit cell and molecular arrangement. nih.gov

The study revealed that n-octyl-2-hydroxyethylsulfoxide crystallizes in the P2(1)/c space group. In the crystal lattice, the molecules exhibit a head-to-tail arrangement and are aligned along the a-axis. This is in contrast to the typical tail-to-tail arrangement observed for many amphiphilic compounds. The molecules form interdigitated layers in the b, c plane with an antiparallel orientation between adjacent molecules in the same layer. The crystal packing is stabilized by intermolecular hydrogen bonds between the hydroxyl group and the sulfoxide oxygen (O-H--O-S). nih.gov

The crystallographic data for n-octyl-2-hydroxyethylsulfoxide are summarized in the interactive table below.

| Parameter | Value nih.gov |

| Crystal System | Monoclinic |

| Space Group | P2(1)/c |

| a (Å) | 16.516 |

| b (Å) | 9.053 |

| c (Å) | 8.222 |

| β (°) | 97.58 |

| Resolution (Å) | 0.94 |

| R-value | 0.050 |

This detailed crystallographic information is fundamental to understanding the solid-state properties of this compound and its derivatives, providing a basis for predicting and controlling their behavior in various material applications.

Computational and Theoretical Studies on Octyl Sulfoxide

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions of Octyl Sulfoxides